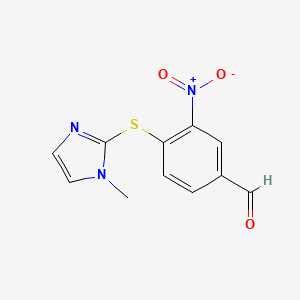
1-(4-Methylphenyl)pent-4-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)pent-4-yn-1-one is a chemical compound with the molecular weight of 172.23 . Its IUPAC name is 1-(4-methylphenyl)-4-pentyn-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 . This code provides a standard way to encode the molecular structure using text.科学的研究の応用
Neurotransmitter Reuptake Inhibitors
1-(4-Methylphenyl)pent-4-yn-1-one analogues, specifically in the context of Pyrovalerone, have been studied for their role in inhibiting dopamine and norepinephrine transporters. These compounds selectively inhibit these transporters with little effect on serotonin trafficking, potentially beneficial for cocaine abuse medications (Meltzer et al., 2006).
Synthetic Equivalents in Chemical Reactions
This compound derivatives have been utilized as synthetic equivalents in various chemical reactions. For instance, they are used in the synthesis of acetylenic 2-pyrazolines and pyrazoles, which demonstrate marked fluorescent abilities. This makes them potential candidates for the development of fluorescent probes (Odin et al., 2022).
Antibacterial Activity
Research on non-symmetric enaminones related to this compound has indicated mild antibacterial activity. These compounds, such as 4-[(2-hydroxy-5-methylphenyl)amino]pent-3-en-2-one, have shown effectiveness against certain bacterial strains without being cytotoxic (Cindrić et al., 2018).
Spectroscopic Identification
The spectroscopic identification of certain radicals, such as cis- and trans-1-vinylpropargyl, which are related to this compound, has been achieved using fluorescence and ionization spectroscopies. This research aids in understanding the electronic structures and stabilization energies of these compounds (Reilly et al., 2009).
Synthesis of Isoxazole Derivatives
The compound has been used in the synthesis of isoxazole derivatives of 4,5-dihydro-1H-pyrazole. These derivatives have potential biological activity and the structure of one such compound was studied using X-ray diffraction analysis (Golovanov et al., 2017).
Catalysis in Coupling Reactions
In the field of catalysis, this compound derivatives have been used in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. This research contributes to the development of more efficient synthetic pathways in organic chemistry (Feuerstein et al., 2004).
Fluorescent Properties of Derivatives
Certain derivatives of this compound exhibit fluorescent properties. Studies on these compounds have revealed significant Stokes shifts, making them useful in the field of materials science for applications like fluorescent probes and sensors (Khalid et al., 2020).
Structural Characterization
Comprehensive analytical and structural characterization of derivatives, such as MDMB-4en-PINACA, has been carried out using various spectroscopic methods. These studies provide valuable insights into the structural and electronic properties of these compounds (Dybowski et al., 2021).
特性
IUPAC Name |
1-(4-methylphenyl)pent-4-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBXKNCOLJGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342438-41-8 |
Source


|
| Record name | 1-(4-methylphenyl)pent-4-yn-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
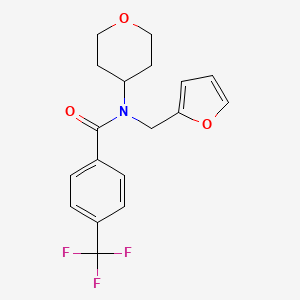
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)
![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)
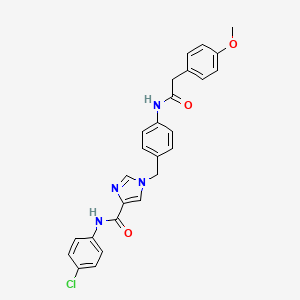
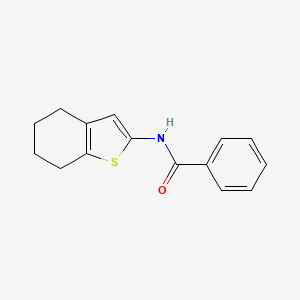
![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
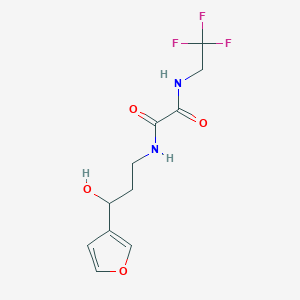
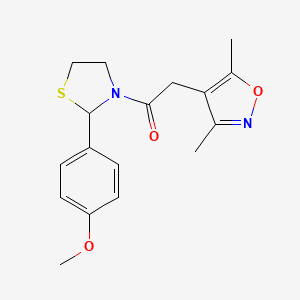
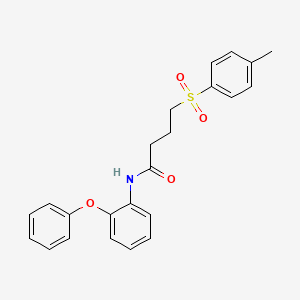
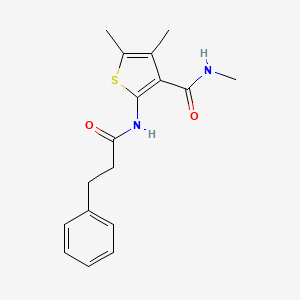
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)

